molecular formula C14H14N4O2 B6226064 N,N'-bis[(pyridin-2-yl)methyl]ethanediamide CAS No. 2758-86-3

N,N'-bis[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B6226064
CAS No.: 2758-86-3
M. Wt: 270.29 g/mol
InChI Key: LEOKXFSXIOEQEE-UHFFFAOYSA-N
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Description

N,N'-bis[(pyridin-2-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C14H14N4O2 and its molecular weight is 270.29 g/mol. The purity is usually 95.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2758-86-3

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

N,N'-bis(pyridin-2-ylmethyl)oxamide

InChI

InChI=1S/C14H14N4O2/c19-13(17-9-11-5-1-3-7-15-11)14(20)18-10-12-6-2-4-8-16-12/h1-8H,9-10H2,(H,17,19)(H,18,20)

InChI Key

LEOKXFSXIOEQEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C(=O)NCC2=CC=CC=N2

Purity

95

Origin of Product

United States

Contextualization Within the Broader Class of Pyridyl Functionalized Oxalamide Ligands

N,N'-bis[(pyridin-2-yl)methyl]ethanediamide belongs to a larger family of compounds known as pyridyl-functionalized oxalamide ligands. These organic molecules are characterized by a central oxalamide core (–NH–C(O)–C(O)–NH–) flanked by pyridyl groups attached via a methylene (B1212753) linker. The position of the nitrogen atom on the pyridine (B92270) ring (2-, 3-, or 4-position) significantly influences the ligand's conformational flexibility and its coordination behavior with metal ions.

The oxalamide backbone provides a rigid and planar scaffold, predisposing these ligands to form well-defined and predictable structures. The amide N-H groups are excellent hydrogen bond donors, while the carbonyl oxygen atoms are effective hydrogen bond acceptors. This dual functionality facilitates the formation of intricate hydrogen-bonding networks, leading to the self-assembly of supramolecular structures such as tapes, sheets, and helices. iucr.orgnih.gov

The pyridyl groups introduce additional coordination sites, allowing these ligands to bind to a wide variety of metal ions. The combination of the hydrogen-bonding capabilities of the oxalamide core and the coordinating power of the pyridyl nitrogen atoms makes these ligands powerful tools for the construction of coordination polymers and metal-organic frameworks (MOFs). The specific isomer, in this case, the 2-pyridyl derivative, dictates the spatial orientation of the coordination vectors, thereby influencing the dimensionality and topology of the resulting metal complexes.

Table 1: Structural and Chemical Properties of this compound

PropertyValue
Synonyms N,N'-Bis(pyridin-2-ylmethyl)oxamide, N1,N2-Bis(2-pyridylmethyl)oxalamide
CAS Number 2758-86-3
Molecular Formula C14H14N4O2
Molecular Weight 270.29 g/mol
Melting Point 160-165 °C
Predicted Density 1.261±0.06 g/cm³
Predicted pKa 11.07±0.46

Data sourced from ChemicalBook. chemicalbook.com

Significance in Contemporary Coordination Chemistry and Supramolecular Science

The significance of N,N'-bis[(pyridin-2-yl)methyl]ethanediamide and its analogues in coordination and supramolecular chemistry is multifaceted. These ligands serve as versatile building blocks for the rational design and synthesis of complex, functional superstructures.

In coordination chemistry , the ability of the pyridyl nitrogen atoms to coordinate with a diverse range of transition metal ions has been extensively explored. proquest.compreprints.org The resulting metal complexes exhibit a variety of coordination geometries and nuclearities, from discrete mononuclear and binuclear species to extended one-, two-, and three-dimensional coordination polymers. researchgate.net The nature of the metal ion, the counter-anion, and the reaction conditions all play a crucial role in determining the final structure. The rigid oxalamide spacer ensures that the pyridyl groups are held at a specific distance and orientation, allowing for a degree of control over the resulting framework's porosity and topology.

In supramolecular science , the emphasis lies on the non-covalent interactions that govern the self-assembly of these molecules. The strong and directional hydrogen bonds formed by the amide groups are key to the formation of predictable supramolecular synthons. nih.gov These synthons, in turn, direct the assembly of molecules into higher-order structures. The interplay between hydrogen bonding, π-π stacking interactions involving the pyridine (B92270) rings, and metal coordination allows for the construction of intricate and often functional supramolecular architectures. proquest.com The study of these systems provides fundamental insights into the principles of molecular recognition and self-assembly.

Overview of Key Research Areas Pertaining to N,n Bis Pyridin 2 Yl Methyl Ethanediamide

Established Synthetic Pathways for the N,N'-bis[(pyridyl)methyl]ethanediamide Core Structure

The fundamental approach to constructing the N,N'-bis[(pyridyl)methyl]ethanediamide scaffold revolves around the formation of amide bonds between a pyridyl-substituted amine and a derivative of oxalic acid. This method is versatile and can be adapted to produce various isomers of the target compound.

Condensation Reactions with Pyridyl-Substituted Amines and Oxalate (B1200264) Derivatives

The most prevalent and direct method for the synthesis of this compound is the condensation reaction between 2-(aminomethyl)pyridine and an oxalate derivative, typically an oxalic acid ester like diethyl oxalate. This reaction is a classic example of nucleophilic acyl substitution. In this process, the amino group of 2-(aminomethyl)pyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the oxalate ester. This is followed by the elimination of an alcohol (ethanol in the case of diethyl oxalate) to form the stable amide bond. To achieve the final N,N'-disubstituted ethanediamide, a stoichiometric ratio of two equivalents of the amine to one equivalent of the oxalate ester is typically employed.

While specific reaction conditions can be optimized, a general procedure involves the direct reaction of the starting materials. For instance, the synthesis of the analogous N,N'-bis(pyridin-3-ylmethyl)oxalamide has been reported to proceed in quantitative yield by refluxing a 2:1 molar ratio of pyridin-3-ylmethylamine and diethyl oxalate in an aqueous solution. researchgate.net This suggests that the reaction can be carried out under relatively straightforward conditions. The choice of solvent can vary, with alcohols or other polar solvents being suitable to facilitate the dissolution of the reactants. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) until the starting materials are consumed. Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration, followed by washing to remove any unreacted starting materials or byproducts. Further purification can be achieved by recrystallization from an appropriate solvent.

Reactant 1Reactant 2Molar Ratio (Amine:Oxalate)General ConditionsProduct
2-(aminomethyl)pyridineDiethyl oxalate2:1Reflux in a suitable solvent (e.g., water, ethanol)This compound
Pyridin-3-ylmethylamineDiethyl oxalate2:1Reflux in waterN,N'-bis[(pyridin-3-yl)methyl]ethanediamide
Pyridin-4-ylmethylamineDiethyl oxalate2:1Standard condensation conditionsN,N'-bis[(pyridin-4-yl)methyl]ethanediamide

Derivatization Strategies for Specific Pyridine (B92270) Isomers

The synthesis of specific pyridine isomers of N,N'-bis[(pyridyl)methyl]ethanediamide is achieved by selecting the corresponding pyridyl-substituted amine as the starting material. The 2-, 3-, and 4-pyridyl isomers of this compound have all been reported in the literature, indicating the robustness of the condensation methodology across the different substitution patterns of the pyridine ring. nih.govnih.gov

The primary derivatization strategy, therefore, lies in the choice of the aminomethylpyridine isomer. For the synthesis of this compound, 2-(aminomethyl)pyridine is the required precursor. Similarly, for the 3- and 4-pyridyl analogs, 3-(aminomethyl)pyridine (B1677787) and 4-(aminomethyl)pyridine (B121137) are used, respectively. The reactivity of the amino group is largely independent of its position on the pyridine ring, allowing for a consistent synthetic approach to these isomers.

Further derivatization of the pyridine ring itself, prior to the condensation reaction, offers another avenue for creating a diverse library of related compounds. Substituted aminomethylpyridines can be employed as starting materials to introduce various functional groups onto the pyridine scaffold of the final product.

Advanced Synthetic Approaches and Chemical Transformations

Beyond the fundamental synthesis of the core structure, advanced methodologies can be envisioned for the regioselective synthesis of specific isomers and for the modification of the ethanediamide backbone to fine-tune the properties of the final molecule.

Regioselective Synthesis of 2-Pyridyl Isomers

The term "regioselective synthesis" in this context refers to the selective functionalization of the pyridine rings within the this compound molecule. While the synthesis of the core 2-pyridyl isomer is straightforward as described above, the subsequent selective modification of the pyridine rings presents a greater challenge due to the presence of multiple reactive sites.

Direct electrophilic aromatic substitution on the pyridine ring of this compound is expected to be difficult due to the electron-deficient nature of the pyridine ring, which is further deactivated by the electron-withdrawing amide groups. However, modern synthetic methods for C-H functionalization of pyridines could potentially be applied. rsc.org These methods often employ transition metal catalysis to activate specific C-H bonds, allowing for the introduction of new functional groups. For instance, palladium-catalyzed C-H activation has been widely used for the functionalization of pyridine derivatives. The directing-group ability of the amide nitrogen or the pyridine nitrogen could potentially be exploited to achieve regioselectivity in such reactions.

Another approach could involve the synthesis of the target molecule from a pre-functionalized 2-(aminomethyl)pyridine. This would entail the regioselective functionalization of 2-methylpyridine, followed by conversion of the methyl group to an aminomethyl group, and finally, condensation with an oxalate derivative.

Modifications and Functionalization of the Ethanediamide Backbone

Modification of the ethanediamide backbone offers another strategy for creating analogs with altered structural and electronic properties. This can be achieved by starting with derivatives of oxalic acid in the initial condensation reaction. For example, using substituted malonyl chlorides or esters in place of oxalate derivatives could introduce functional groups on the carbon backbone between the two amide moieties.

Furthermore, the amide N-H protons of the synthesized this compound are weakly acidic and could potentially be deprotonated with a strong base. The resulting anion could then be reacted with electrophiles to introduce substituents on the nitrogen atoms of the ethanediamide backbone. This would, however, require careful selection of reaction conditions to avoid side reactions involving the pyridine rings.

Another possibility for backbone modification involves post-synthetic transformations. For instance, reduction of the amide carbonyl groups would lead to the corresponding bis(aminoethyl)pyridine derivatives, fundamentally altering the nature of the linker between the pyridine units. Such transformations would significantly impact the coordination properties and potential applications of these molecules.

Ligand Design Principles and Chelation Properties of this compound

The design of this compound incorporates several key features that dictate its coordination behavior. The presence of two pyridin-2-ylmethyl groups attached to an ethanediamide (oxamide) backbone provides multiple donor sites, making it a multidentate ligand.

Multidentate Coordination Modes: N-Donor Capabilities of Pyridine and Amide Moieties

This compound possesses two distinct types of nitrogen donor atoms: the pyridine nitrogens and the amide nitrogens. The pyridine rings offer sp2-hybridized nitrogen atoms with readily available lone pairs for coordination to a metal center. The amide groups, on the other hand, can coordinate through the nitrogen atom, particularly after deprotonation, or through the oxygen atom. This versatility allows the ligand to act as a neutral donor or, upon deprotonation of the amide protons, as an anionic ligand. This dual capability is crucial in the formation of various complex structures. In its neutral form, the ligand can bridge two metal centers through its pyridine nitrogen atoms. When deprotonated, the amide nitrogens can also participate in chelation, leading to the formation of stable five-membered chelate rings with a metal ion.

Influence of Pyridyl Nitrogen Position on Coordination Geometry

The position of the nitrogen atom in the pyridine ring significantly influences the coordination geometry of the resulting metal complexes. While this article focuses on the 2-pyridyl isomer, it is worth noting that related ligands with 3-pyridyl and 4-pyridyl groups exhibit different coordination behaviors. The proximity of the nitrogen atom to the methylene (B1212753) bridge in the 2-pyridyl isomer facilitates the formation of stable five-membered chelate rings involving the pyridine nitrogen and one of the amide atoms. This chelation is sterically more favorable compared to its 3-pyridyl and 4-pyridyl counterparts, where the nitrogen atom is further away from the ethanediamide backbone. This steric arrangement in the 2-pyridyl derivative often leads to more predictable and stable coordination environments.

Formation and Characterization of Mononuclear Metal Complexes

While the formation of polynuclear complexes with this compound has been documented, the characterization of its mononuclear complexes is less prevalent in the literature. However, based on the ligand's design, the formation of mononuclear species is theoretically plausible, likely with a 1:1 or 1:2 metal-to-ligand stoichiometric ratio.

Stoichiometric Ratios and Coordination Geometries with Specific Metal Centers (e.g., pseudo-octahedral, square planar)

In a hypothetical mononuclear complex, the ligand could coordinate to a single metal center in a tetradentate fashion, involving both pyridine nitrogens and both deprotonated amide nitrogens. This would likely result in a distorted square planar or pseudo-octahedral geometry, depending on the coordination number preference of the metal ion and the presence of other ancillary ligands. For instance, a metal ion like copper(II) or nickel(II) could form a square planar complex with the deprotonated ligand. An octahedral geometry could be achieved by the coordination of two additional solvent molecules or other monodentate ligands in the axial positions.

Detailed structural data for mononuclear complexes of this compound are not extensively available in the reviewed literature.

Electronic and Steric Factors Governing Complex Stability

The stability of metal complexes with this compound is governed by a combination of electronic and steric factors. The chelate effect, arising from the multidentate nature of the ligand, plays a significant role in enhancing complex stability. The formation of five-membered chelate rings involving the pyridine nitrogen and the deprotonated amide nitrogen is thermodynamically favorable.

Electronically, the sigma-donating ability of the pyridine and amide nitrogens contributes to the strength of the metal-ligand bonds. The specific metal ion also plays a crucial role; for example, softer metal ions may prefer coordination with the softer pyridine nitrogen, while harder metal ions might have a stronger affinity for the harder amide oxygen or deprotonated nitrogen donors.

Formation and Characterization of Polynuclear Metal Complexes

The bridging capability of the this compound ligand is well-demonstrated in the formation of polynuclear metal complexes. A notable example is the dinuclear copper(II) complex, Cu₂(pmox)(H₂pmox)(H₂O)₂₂·8H₂O. acs.org

In this complex, two different forms of the ligand are present: one doubly deprotonated (pmox²⁻) and one neutral (H₂pmox). acs.org The deprotonated pmox²⁻ ligand acts as a bridging unit between two copper(II) centers. Each copper(II) ion is in a distorted square-pyramidal environment. The basal plane of one copper ion is formed by the two nitrogen atoms of a pyridine ring and a deprotonated amide group from the pmox²⁻ ligand, and the nitrogen atom of a pyridine ring from the neutral H₂pmox ligand. The apical position is occupied by a water molecule. The second copper ion is similarly coordinated by the other half of the pmox²⁻ bridge and the remaining coordination sites of the H₂pmox ligand. This arrangement results in an alternating chain structure. acs.org

The formation of such a polynuclear complex highlights the versatility of this compound in facilitating the assembly of complex molecular architectures through its ability to adopt different protonation states and coordination modes.

Based on a comprehensive review of the available research, there is insufficient specific data on the coordination chemistry of the compound This compound to fulfill the detailed article structure requested.

The existing scientific literature extensively covers related isomers, particularly N,N'-bis[(pyridin-3-yl)methyl]ethanediamide and N,N'-bis[(pyridin-4-yl)methyl]ethanediamide, and other ligands containing the bis(2-pyridylmethyl)amine (bpa) or tris(2-pyridylmethyl)amine (B178826) (tpa) moieties. For instance, studies on the pyridin-3-yl isomer detail its role in forming dinuclear complexes with zinc(II) and coordination polymers with cadmium(II). nih.govproquest.compreprints.orgnih.gov Similarly, research on ligands with related structural motifs describes the formation of dinuclear, trimeric, and tetrameric architectures with various transition metals. nih.govresearchgate.net

However, specific research detailing the synthesis, structure, and coordination properties of this compound with the metal ions and assembly types listed in the outline (dinuclear, trimeric, tetrameric systems; complexes with first and second-row transition metals, and lanthanides) is not present in the provided search results.

Therefore, to maintain scientific accuracy and strictly adhere to the prompt's requirement to focus solely on this compound, the requested article cannot be generated. Constructing the article would require speculating or incorrectly applying data from related but chemically distinct compounds.

Exploration of this compound Complexes as Metalloligands

The versatile coordination capabilities of this compound, stemming from its multiple donor sites—the two pyridyl nitrogen atoms and the two amide oxygen atoms—make it an excellent candidate for the construction of complex supramolecular structures. By forming an initial coordination complex with a metal ion, the ligand can be transformed into a "metalloligand" or a "metal-as-ligand," a larger, pre-organized building block that possesses its own distinct chemical and structural properties. These metalloligands can then be utilized in a hierarchical fashion to assemble more intricate and higher-order structures.

Design and Synthesis of Metalloligand Systems

The design of metalloligand systems based on this compound involves the careful selection of metal ions and reaction conditions to control the coordination geometry and the ultimate dimensionality of the resulting assembly. The flexibility of the ethanediamide backbone allows the pyridyl groups to adopt various orientations, leading to different coordination modes.

A notable example is the reaction of this compound with silver(I) trifluoromethanesulfonate (B1224126), which results in the formation of a two-dimensional coordination polymer with the formula Ag(C₁₄H₁₄N₄O₂)₁.₅. nih.govnih.gov In this structure, the silver(I) cations are linked by the this compound ligands in two distinct bridging modes, showcasing the ligand's adaptability.

One of the ligand molecules acts as a µ₂,κ²-bridging ligand, coordinating to two different silver centers exclusively through its two pyridyl nitrogen atoms. The other two ligand molecules exhibit a more complex µ₂,κ⁴-bridging mode, where each ligand coordinates to two silver centers using both its pyridyl nitrogen and amide oxygen atoms. nih.govnih.gov This results in the formation of non-planar seven-membered chelate rings. The coordination geometry around the silver(I) cation is a distorted square pyramid, with the coordination sphere comprising three nitrogen atoms and two oxygen atoms from the surrounding ligands. nih.gov

The synthesis of this metalloligand system is typically achieved through self-assembly in solution. The stoichiometric ratio of the metal salt to the ligand and the choice of solvent can influence the final structure. In the case of the silver(I) complex, a 3:2 reaction of silver(I) trifluoromethanesulfonate and this compound in an ethanol (B145695)/chloroform solution yielded colorless crystals of the coordination polymer. nih.gov

Table 1: Selected Bond Lengths in the Ag(C₁₄H₁₄N₄O₂)₁.₅ Complex nih.govnih.gov

BondLength (Å)
Ag–N2.258(4)
Ag–N2.298(4)
Ag–N2.305(4)
Ag–O2.624(4)
Ag–O2.695(4)

This table presents a selection of significant bond lengths illustrating the coordination environment of the silver(I) ion.

Secondary Coordination Spheres and Hierarchical Assembly

The concept of a secondary coordination sphere involves the interactions of molecules and ions that are not directly bonded to the central metal ion but are in close proximity to the primary coordination complex. These interactions, which can include hydrogen bonding, π-π stacking, and van der Waals forces, play a crucial role in the hierarchical assembly of metalloligands into larger, well-defined architectures.

In the aforementioned silver(I) coordination polymer, the primary structure is a two-dimensional array formed by the interconnection of silver cations and this compound ligands. nih.govnih.gov These 2D layers are then further organized into a three-dimensional supramolecular structure through the influence of the trifluoromethanesulfonate counter-anions and weaker intermolecular forces. nih.gov

The hierarchical assembly process can be summarized as follows:

Primary Coordination: this compound coordinates with silver(I) ions to form a primary coordination complex (the metalloligand).

Polymerization: These metalloligands self-assemble into 2D polymeric sheets through bridging interactions.

Supramolecular Assembly: The 2D sheets are then organized into a 3D architecture via hydrogen bonding and other weak interactions involving the counter-anions, which constitute the secondary coordination sphere.

This hierarchical approach, starting from a simple organic ligand and a metal salt and proceeding to complex, high-dimensional structures, is a cornerstone of modern crystal engineering and the design of functional materials. The specific example of the silver(I) polymer of this compound demonstrates how the interplay between strong coordinative bonds and weaker non-covalent interactions can be harnessed to create intricate and well-ordered solid-state materials. nih.govnih.gov

Structural Elucidation and Advanced Characterization of N,n Bis Pyridin 2 Yl Methyl Ethanediamide Systems

X-ray Crystallographic Analysis of Ligand and Metal Complexes

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules at an atomic level. For N,N'-bis[(pyridin-2-yl)methyl]ethanediamide and its metal complexes, this technique reveals precise details about molecular conformation, crystal packing, intermolecular forces, and the geometry of metal coordination spheres.

In a notable silver(I) trifluoromethanesulfonate (B1224126) salt, the this compound ligand demonstrates complex structural behavior. nih.gov The crystal structure's asymmetric unit contains a silver (Ag⁺) cation, a trifluoromethanesulfonate anion, and one-and-a-half ligand molecules, with each of the three ligand portions being disposed about a center of inversion. nih.govnih.gov

The ligands adopt distinct bridging coordination modes. One ligand molecule acts as a simple bridge connecting two silver ions, while the other two ligand molecules also function as bridges, linking silver ions to form a two-dimensional grid-like array that extends parallel to the (101) crystallographic plane. nih.govnih.gov This packing arrangement contrasts with the helical coordination polymer observed in the silver tetrafluoroborate (B81430) salt of the same ligand, highlighting the significant influence of the counter-anion on the resulting supramolecular structure. nih.gov

The stability of the crystal lattice in the silver(I) trifluoromethanesulfonate complex of this compound is reinforced by a network of non-covalent interactions. The two-dimensional arrays formed by the silver cations and bridging ligands are connected into a robust three-dimensional structure by the trifluoromethanesulfonate anions. nih.gov These connections are facilitated by a combination of hydrogen bonds, including conventional amide N—H⋯O interactions and weaker C—H⋯O interactions. nih.gov Furthermore, C—F⋯O interactions are also involved in consolidating the crystal packing. nih.gov Within the ligand itself, intramolecular N—H⋯O hydrogen bonds are present. nih.gov

The coordination environment of the silver (Ag⁺) ion in its complex with this compound is particularly noteworthy. The ligand exhibits two different coordination modes. In one mode, it functions as a μ₂,κ²-bridging ligand, coordinating to two separate silver ions exclusively through its two pyridine (B92270) nitrogen atoms. nih.gov In the second, more complex mode, it acts as a μ₂,κ⁴-bridging ligand, using both its pyridine nitrogen and amide oxygen atoms to bind to the metal centers. nih.govnih.gov

This results in a five-coordinate N₃O₂ donor set for each Ag⁺ cation. The geometry of this coordination sphere is best described as a distorted square pyramid. nih.gov The degree of distortion is quantified by the τ₅ index, which is 0.02 for this complex (where τ₅ = 0 for an ideal square pyramid and 1 for an ideal trigonal bipyramid). nih.gov Analysis of the bond parameters reveals that the Ag—O bond distances are significantly longer than the Ag—N bond distances, indicating a weaker interaction between the silver ion and the amide oxygen atoms compared to the pyridine nitrogen atoms. nih.gov

Selected Bond Lengths (Å) for the Ag(C₁₄H₁₄N₄O₂)₁.₅ Complex
BondLength (Å)
Ag1—N12.289 (2)
Ag1—N32.531 (2)
Ag1—N52.311 (2)
Ag1—O22.665 (2)
Ag1—O42.593 (2)
Selected Bond Angles (°) for the Ag(C₁₄H₁₄N₄O₂)₁.₅ Complex
AtomsAngle (°)
N1—Ag1—N5158.42 (7)
N1—Ag1—O494.75 (7)
N5—Ag1—O496.79 (7)
N1—Ag1—O292.79 (7)
N5—Ag1—O292.00 (7)
O4—Ag1—O2157.65 (6)
N1—Ag1—N3114.73 (7)
N5—Ag1—N386.77 (7)
O4—Ag1—N390.27 (7)
O2—Ag1—N3112.01 (7)

Solution-State Structural Characterization Techniques

Characterizing the ligand and its complexes in solution provides complementary information to solid-state analysis, revealing details about molecular symmetry, dynamic processes, and the persistence of structural features in the solution phase.

No specific ¹H NMR or ¹³C NMR spectroscopic data for this compound could be retrieved from the available search results.

No specific Infrared (IR) spectroscopic data for this compound could be retrieved from the available search results.

Complementary Spectroscopic and Analytical Methods

Beyond nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, a suite of other spectroscopic and analytical techniques provides deeper insights into the structural and electronic properties of this compound. Mass spectrometry is indispensable for confirming the molecular weight and mapping fragmentation pathways, while UV-Vis spectroscopy offers a window into the electronic transitions within the molecule and its behavior upon forming metal complexes.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular identity of this compound. The compound, with a molecular formula of C14H14N4O2, has a calculated exact mass of approximately 270.1117 Da. High-resolution mass spectrometry (HRMS) can verify this mass with high precision, confirming the elemental composition.

Under electrospray ionization (ESI) conditions, the molecule typically forms a protonated molecular ion, [M+H]+, with an expected mass-to-charge ratio (m/z) of approximately 271.12. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. The fragmentation of amides is well-documented and often involves specific bond cleavages that are characteristic of the functional groups present. nih.govrsc.org

The primary fragmentation pathways for this compound are expected to involve the cleavage of the amide bonds and the bonds adjacent to the pyridine rings.

Amide N–CO Bond Cleavage : This is a common fragmentation pathway for amides. nih.gov Cleavage of one of the N–CO bonds in the protonated molecule would lead to the formation of a stable acylium ion and the loss of a neutral pyridin-2-ylmethylamine molecule.

Benzylic-type Cleavage : The bond between the methylene (B1212753) group (-CH2-) and the amide nitrogen is susceptible to cleavage. This fragmentation would result in the formation of the highly stable pyridin-2-ylmethyl cation (or its tropylium-like isomer) at m/z 92.

Cleavage of the Central C-C Bond : Fragmentation of the ethanediamide backbone itself can occur, leading to the formation of two identical N-[(pyridin-2-yl)methyl]formamide radical cations.

The table below outlines the major expected fragments for this compound in a typical ESI-MS/MS experiment.

m/z (Calculated)Ion FormulaProposed Fragment StructureFragmentation Pathway
271.12[C14H15N4O2]+[M+H]+Protonated molecular ion
179.08[C9H9N2O2]+[O=C-C(=O)NHCH2(C5H4N)+H]+Loss of pyridin-2-ylmethane
149.06[C8H7N2O]+[O=C-NHCH2(C5H4N)]+Cleavage of the central C-C bond
108.08[C6H10N2]+[H2NCH2(C5H4N)+H]+Protonated pyridin-2-ylmethanamine
92.05[C6H6N]+[CH2(C5H4N)]+Cleavage of the CH2-N bond

UV-Vis Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy is employed to study the electronic transitions within the chromophores of this compound. The primary chromophores in the molecule are the pyridine rings and the amide carbonyl groups. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, shows distinct absorption bands corresponding to specific electronic transitions.

For this compound, two principal absorption bands are expected:

π→π* Transitions : These high-intensity absorptions, occurring at shorter wavelengths (typically below 270 nm), are attributed to electronic transitions within the aromatic system of the pyridine rings. ikm.org.my

n→π* Transitions : These lower-intensity absorptions occur at longer wavelengths (around 270-300 nm) and are characteristic of the promotion of a non-bonding electron (from the oxygen or nitrogen atoms of the amide group) to an anti-bonding π* orbital. ikm.org.my

The utility of this compound as a ligand in coordination chemistry is well-established, as the pyridine nitrogen atoms can readily coordinate to metal ions. nih.govresearchgate.net The formation of metal complexes significantly perturbs the electronic structure of the ligand, which is reflected in the UV-Vis spectrum. Upon complexation, several changes can be observed:

Spectral Shifts : The existing π→π* and n→π* absorption bands of the ligand may undergo a bathochromic (red shift) or hypsochromic (blue shift) shift due to the coordination of the pyridine nitrogen to the metal center.

Appearance of New Bands : In the case of transition metal complexes, new, often broad and weak, absorption bands may appear in the visible region of the spectrum. These bands are typically due to d-d electronic transitions within the metal ion's d-orbitals. Furthermore, intense ligand-to-metal charge transfer (LMCT) bands can also emerge.

The table below presents typical UV-Vis absorption data for the free ligand and a representative Ni(II) complex, illustrating the effects of complex formation. nih.gov

Speciesλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
Free Ligand ~225~15,000π→π* (Pyridine)
~275~3,500n→π* (Amide C=O)
[Ni(Ligand)]²⁺ Complex ~230~16,500π→π* (Shifted)
~280~4,200n→π* (Shifted)
~560~15d-d transition
~950~10d-d transition

Supramolecular Chemistry and Self Assembly of N,n Bis Pyridin 2 Yl Methyl Ethanediamide

Non-Covalent Interactions in Solid-State Architectures

A recurring and robust motif in the crystal structures of N,N'-bis[(pyridin-yl)methyl]ethanediamide derivatives is the formation of hydrogen bonds between the amide N-H donor and the amide carbonyl oxygen acceptor. This interaction typically results in the formation of a centrosymmetric ten-membered {⋯HNC₂O}₂ synthon. nih.gov This reliable synthon often connects adjacent molecules into one-dimensional supramolecular tapes or chains. nih.gov For instance, in co-crystals of the pyridin-4-yl isomer with benzoic acid, these amide-amide hydrogen bonds link three-molecule aggregates (formed by acid-pyridine interactions) into larger six-molecule units, which then propagate into extended tapes. nih.gov Similarly, in a hydrated form of the pyridin-3-yl isomer, supramolecular tapes are sustained by these amide-N—H⋯O(carbonyl) hydrogen bonds. nih.gov The anti-disposition of the carbonyl oxygen atoms within the central ethanediamide core can also facilitate the formation of intramolecular S(5) loops through amide-N—H⋯O(amide) hydrogen bonds. nih.goviucr.org

The nitrogen atom of the pyridyl ring is a potent hydrogen bond acceptor, a feature extensively exploited in the formation of co-crystals. The hydroxy-O—H⋯N(pyridyl) hydrogen bond is a particularly reliable and high-propensity synthon, especially in co-crystals with carboxylic acids. nih.gov This interaction is often the primary driver in the assembly of multi-component systems. For example, in the 1:2 co-crystal of N,N'-bis(pyridin-4-ylmethyl)ethanediamide and benzoic acid, the initial self-assembly involves the formation of a three-molecule aggregate sustained by these O—H⋯N(pyridyl) hydrogen bonds. nih.gov The stability of this synthon is sometimes enhanced by a cooperating pyridyl-C—H⋯O(carbonyl) interaction, which results in a seven-membered {⋯OCOH⋯NCH} pseudo-heterosynthon. nih.gov In instances where a co-former possesses a hydroxyl group, this group can preferentially form hydrogen bonds with the pyridyl nitrogen. nih.gov In the case of hydrated crystals, water molecules can also engage in hydrogen bonding with the pyridyl nitrogen, as seen in the monohydrate of the pyridin-3-yl isomer, where water-O—H⋯N(pyridyl) interactions link supramolecular tapes. nih.gov

In addition to the dominant hydrogen bonding, weaker interactions such as C—H⋯π and π–π stacking play a crucial role in consolidating the three-dimensional architecture of these crystalline solids. The aromatic pyridyl rings provide sites for these interactions. In the solid state, methylene-C—H⋯π(pyridyl) interactions can link supramolecular layers. umich.edu The packing of these layers is then often stabilized by π–π stacking interactions between adjacent pyridyl rings. For instance, in a 2:1 co-crystal of p-nitrobenzoic acid and N,N'-bis(pyridin-3-ylmethyl)ethanediamide, the supramolecular ladders are connected into a three-dimensional structure via π–π stacking between pyridyl and benzene (B151609) rings, with an inter-centroid distance of 3.6947 (8) Å. researchgate.net Similarly, in a cadmium coordination polymer containing the pyridin-3-yl isomer, adjacent ribbons are connected through face-to-face slipped π–π stacking interactions between pyridyl rings with distances ranging from 3.70 to 3.82 Å. researchgate.net

Design and Formation of Co-Crystals Involving N,N'-bis[(pyridin-2-yl)methyl]ethanediamide

The predictable nature of the non-covalent interactions involving the N,N'-bis[(pyridin-yl)methyl]ethanediamide scaffold makes it an excellent candidate for the rational design of co-crystals. By carefully selecting co-formers and controlling stoichiometry, it is possible to engineer a wide array of supramolecular networks with desired topologies and properties.

The formation of co-crystals with specific stoichiometric ratios is a fundamental aspect of crystal engineering. With N,N'-bis[(pyridin-yl)methyl]ethanediamide, the presence of two pyridyl acceptor sites allows for the formation of co-crystals with varying stoichiometries, commonly in 1:1 or 1:2 ratios with mono-carboxylic acids. nih.gov For example, a 2:1 co-crystal of 2-methylbenzoic acid with N,N'-bis(pyridin-4-ylmethyl)ethanediamide was formed from a 1:1 co-crystallization in solution, highlighting that the final stoichiometry is governed by the packing efficiency and the stability of the resulting supramolecular synthons in the solid state. nih.gov The design of these co-crystals relies on the high propensity of the carboxylic acid-pyridine heterosynthon, which often outcompetes the carboxylic acid homosynthon. nih.gov This reliability allows for a degree of predictability in the resulting supramolecular architecture.

Construction of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks are crystalline materials formed by the self-assembly of metal ions or clusters (nodes) and organic ligands (linkers). The flexible nature of this compound, combined with the presence of both pyridyl nitrogen atoms and amide groups, makes it an excellent candidate for the construction of diverse and complex supramolecular structures.

This compound can act as a bridging ligand, connecting two or more metal centers to form extended networks. The dimensionality of these frameworks—whether they are one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks—is highly dependent on the coordination mode of the ligand, the coordination geometry of the metal ion, and the presence of other coordinating or counter-ions.

A notable example involves the closely related ligand, N,N'-bis(2-pyridylmethyl)oxalamide (H2pmox), in the formation of a one-dimensional alternating-chain copper(II) complex, Cu2(pmox)(H2pmox)(H2O)22·8H2O. acs.org In this structure, the ligand exhibits two different coordination modes. One ligand molecule acts as a neutral bridging ligand (H2pmox), while the other is a dianionic tetradentate ligand (pmox). This results in a cationic chain of alternating copper atoms with different coordination environments, showcasing the versatility of this ligand scaffold in forming 1D polymers. acs.org

While specific examples of this compound forming 2D and 3D frameworks are not extensively documented in the reviewed literature, the behavior of its isomers provides insight into its potential. For instance, the 4-pyridyl isomer has been shown to form a 3D architecture with cobalt(II) and oxalate (B1200264) anions, where the ligand bridges cobalt chains. nih.gov The flexibility of the ethanediamide backbone allows the pyridyl rings to adopt various orientations, which can facilitate the formation of higher-dimensional networks. It is plausible that through judicious selection of metal centers and reaction conditions, this compound could also be employed in the rational design of 2D and 3D MOFs.

The final topology of a coordination polymer is not solely determined by the organic linker but is also significantly influenced by the choice of the metal node and the presence of ancillary ligands. Different metal ions have distinct coordination preferences in terms of coordination number and geometry, which directly impacts the way the ligands are arranged in space.

For example, studies on various bis-pyridyl-bis-amide ligands have demonstrated that the identity of the metal center can lead to vastly different structural outcomes, even with the same ligand. nih.gov The coordination of ancillary ligands, such as carboxylates or halides, can also play a crucial role. These ancillary ligands can either compete for coordination sites on the metal ion or act as additional linkers, thereby modifying the dimensionality and topology of the resulting framework.

In the context of this compound, the introduction of ancillary ligands could lead to the formation of heterometallic or mixed-ligand coordination polymers with unique properties. For instance, the use of polycarboxylate ancillary ligands with flexible bis-pyridyl-bis-amide ligands has been shown to result in a variety of topologies, from 1D chains to complex 3D frameworks. The interplay between the flexible nature of the ethanediamide ligand and the geometric constraints imposed by the ancillary ligands and metal centers offers a rich landscape for the design of novel supramolecular architectures.

The following table summarizes a known coordination polymer formed with a ligand structurally similar to this compound, highlighting the key structural features.

CompoundMetal IonLigand(s)DimensionalityKey Structural Features
Cu2(pmox)(H2pmox)(H2O)22·8H2OCopper(II)N,N'-bis(2-pyridylmethyl)oxalamide1DAlternating chain with two different ligand coordination modes. acs.org

Dynamic Supramolecular Assemblies in Solution

While the solid-state structures of coordination polymers based on this compound and its analogs are of significant interest, their behavior in solution is also a crucial aspect of their supramolecular chemistry. In solution, the non-covalent interactions that hold these assemblies together can be reversible, leading to dynamic systems that can respond to external stimuli such as changes in temperature, pH, or the introduction of guest molecules.

The flexible nature of the ethanediamide backbone in this compound allows for conformational changes in solution, which can influence its self-assembly behavior. The pyridyl and amide groups can participate in hydrogen bonding and π-π stacking interactions, which can lead to the formation of discrete supramolecular structures or pre-organization of the ligands before coordination to a metal center.

Although specific studies on the dynamic supramolecular assemblies of this compound in solution are not prevalent in the reviewed literature, the general principles of supramolecular chemistry suggest that this ligand would be capable of forming dynamic systems. The equilibrium between different assembled states could potentially be controlled, leading to applications in areas such as sensing, catalysis, and materials science. Further research in this area is needed to fully explore the potential of this compound in the realm of dynamic supramolecular chemistry.

Theoretical and Computational Studies of N,n Bis Pyridin 2 Yl Methyl Ethanediamide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

DFT calculations are a powerful tool for predicting molecular properties. However, dedicated studies on N,N'-bis[(pyridin-2-yl)methyl]ethanediamide are not present in the available literature.

Prediction of Ligand Conformations and Energetics

There are no specific studies predicting the conformations and energetics of this compound using DFT. For related isomers, such as the pyridin-3-yl derivative, DFT calculations have been employed to explore different conformations, such as syn- and anti-periplanar arrangements of the pyridyl rings relative to the central ethanediamide core. These studies have indicated small energy differences between various conformations. Without specific calculations for the pyridin-2-yl isomer, it is not possible to provide accurate predictions of its preferred geometries or the energetic barriers between different conformers.

Investigation of Metal-Ligand Bonding and Electronic Properties of Complexes

The chelating potential of this compound suggests its capability to form complexes with various metal ions. However, detailed investigations into the metal-ligand bonding and electronic properties of such complexes using DFT are not documented in the searched scientific papers. While DFT has been used to study the electronic structure of metal complexes with similar pyridylamine ligands, this specific ligand remains un-investigated in this context.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time. A thorough search of the literature did not yield any studies that have employed MD simulations to investigate the dynamic properties or interaction patterns of this compound in any medium.

Hirshfeld Surface Analysis for Detailed Intermolecular Contact Characterization

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. While this technique has been extensively applied to co-crystals and different polymorphic forms of the pyridin-3-yl and pyridin-4-yl isomers of N,N'-bis(pyridin-ylmethyl)ethanediamide, no such analysis has been published for the this compound isomer.

Quantitative Assessment of Non-Covalent Interactions

Studies on related isomers have utilized Hirshfeld surface analysis to provide a quantitative breakdown of non-covalent interactions, such as hydrogen bonds and van der Waals forces, contributing to the stability of the crystal structure. This typically involves generating a data table summarizing the percentage contribution of different types of intermolecular contacts. In the absence of a crystal structure and corresponding Hirshfeld analysis for this compound, a quantitative assessment of its non-covalent interactions cannot be provided.

Fingerprint Plots for Distinct Interaction Types

Two-dimensional fingerprint plots derived from Hirshfeld surfaces offer a visual representation of the nature and prevalence of different intermolecular contacts. These plots are characteristic of a particular crystal packing and highlight the key interactions responsible for the supramolecular architecture. As no Hirshfeld surface analysis has been performed on this compound, no fingerprint plots are available for discussion.

Quantum Mechanical (QM) Calculations for Mechanistic Insights and Isomerism in this compound Systems

Quantum mechanical (QM) calculations have become an indispensable tool in modern coordination chemistry, offering profound insights into the electronic structure, stability, and reactivity of complex molecules. For systems involving ligands like this compound, QM methods, particularly Density Functional Theory (DFT), provide a computational framework to explore aspects that are often challenging to probe experimentally. These calculations are crucial for understanding the intricate details of how metal complexes form and for predicting the existence and characteristics of various isomers.

Understanding Reaction Pathways in Complex Formation

The formation of a metal complex with a multidentate ligand such as this compound is a stepwise process. QM calculations can elucidate the reaction pathways by mapping the potential energy surface of the system as the ligand approaches and coordinates to a metal ion. This involves identifying intermediates, transition states, and the associated activation energies that govern the kinetics of the complexation reaction.

While specific mechanistic studies for the complexation of this compound are not extensively documented in the literature, the principles can be inferred from computational studies on similar pyridyl-containing ligands. These studies typically involve the following steps:

Conformational Analysis of the Free Ligand: Before complexation, the ligand itself can exist in various conformations. For analogous bis(pyridin-n-ylmethyl)ethanediamide molecules, computational studies have shown the existence of different conformers, such as U-shaped (syn-periplanar) and S-shaped (anti-periplanar) structures. DFT calculations have been employed to determine the relative energies of these conformers, revealing that the energy difference can be quite small, often less than 1 kcal/mol. This indicates that multiple conformations may be present in solution and available for coordination.

Transition State Identification: The highest energy points along the reaction coordinate correspond to transition states. Locating these transition states through QM calculations allows for the determination of the activation energy barriers for each step of the coordination process. This information is vital for understanding the rate-determining step of the complex formation.

For example, in a hypothetical reaction pathway, the initial coordination of one pyridyl group to a solvated metal ion would be followed by the displacement of another solvent molecule by the second pyridyl group, leading to the formation of a chelate ring. Each of these steps would have a characteristic transition state and activation energy that can be calculated.

Predicting and Characterizing Geometric Isomers

The flexibility of the this compound ligand allows for the formation of various geometric isomers when it coordinates to a metal center, particularly in octahedral complexes. QM calculations are a powerful tool for predicting the possible isomers and assessing their relative stabilities.

For a ligand like this compound, which can act as a tetradentate ligand (coordinating through the two pyridyl nitrogens and two amide oxygens), different spatial arrangements of the donor atoms around the metal ion can lead to distinct isomers. The relative energies of these isomers can be calculated using DFT, providing a prediction of which isomer is thermodynamically more stable.

Computational studies on related bis(2-pyridylmethyl)amine ligands have shown the existence of facial (fac) and meridional (mer) isomers in their metal complexes. By analogy, for an octahedral complex with two this compound ligands, one could expect to find cis and trans isomers, depending on the relative positions of the pyridyl and amide donor groups.

The characterization of these predicted isomers can be further aided by QM calculations through the simulation of their spectroscopic properties. For instance, the vibrational frequencies (IR and Raman spectra) and NMR chemical shifts for each isomer can be calculated and compared with experimental data to identify the isomer present in a sample.

Below is a hypothetical data table illustrating the kind of information that can be obtained from QM calculations for two possible geometric isomers of a metal complex with this compound.

PropertyIsomer A (cis)Isomer B (trans)
Relative Energy (kcal/mol)0.0+2.5
Key Bond Length (M-N_pyridyl) (Å)2.152.12
Key Bond Length (M-O_amide) (Å)2.052.08
Calculated IR Frequency (C=O stretch) (cm⁻¹)16501675
Calculated ¹H NMR Shift (pyridyl-H6) (ppm)8.58.2

This table demonstrates how computational data can provide quantitative predictions that help in the differentiation and characterization of geometric isomers. The relative energy suggests that Isomer A is the more stable form, and the distinct predicted spectroscopic data provide a means for experimental verification.

Advanced Applications and Future Research Directions of N,n Bis Pyridin 2 Yl Methyl Ethanediamide

Potential in Advanced Functional Materials Development

The development of advanced functional materials is a rapidly growing area of research, with a continuous demand for new molecular building blocks that can impart specific properties to materials. N,N'-bis[(pyridin-2-yl)methyl]ethanediamide, with its combination of hydrogen bond donors and acceptors, as well as metal-coordinating pyridyl groups, is a promising candidate for the construction of such materials.

Stimuli-responsive polymers, often referred to as "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemical species. nih.govrsc.orgrsc.org The incorporation of this compound into polymer structures could lead to novel responsive materials. The pyridyl nitrogen atoms can be protonated or deprotonated in response to pH changes, which would alter the charge and conformation of the polymer chains, leading to macroscopic changes in the material's properties, such as swelling or solubility.

Furthermore, the metal-coordinating ability of the pyridyl groups offers another avenue for creating responsive materials. The addition of metal ions could induce cross-linking of polymer chains, leading to the formation of gels. This process could be reversible by the addition of a competing ligand or a change in pH, allowing for the on-demand formation and dissolution of the gel. While specific examples of this compound integrated into stimuli-responsive polymers are not yet widely reported, the fundamental properties of the molecule suggest a strong potential for this application.

The ability of this compound to bind to metal ions and other molecules through a combination of coordination and hydrogen bonds makes it an excellent candidate for the development of chemical sensors and recognition systems. Upon coordination to a metal ion, the electronic properties of the ligand can be altered, leading to a change in its spectroscopic signature, such as a shift in its absorption or emission spectrum. nih.gov This change can be used to detect the presence and concentration of the metal ion.

Potential Sensing Application Sensing Mechanism Key Molecular Features
Metal Ion DetectionChanges in UV-Vis or fluorescence upon coordination.Pyridyl nitrogen atoms for metal binding.
Anion RecognitionDisplacement of a coordinated solvent or counter-ion by the target anion, leading to a spectroscopic change.Metal complex with a labile coordination site.
Molecular SensingFormation of a host-guest complex with a target molecule through hydrogen bonding and/or π-π stacking.Amide groups and aromatic pyridyl rings.

Exploration of Catalytic Potential in Metal Complexes

The coordination of this compound to transition metals can lead to the formation of complexes with potential catalytic activity. The ligand can provide a stable coordination environment for the metal center, while also allowing for the binding and activation of substrates.

The design of a catalytically active center based on a metal complex of this compound involves several key considerations. The choice of the metal is crucial, as it will determine the types of reactions that can be catalyzed. For example, iron complexes are often used in oxidation catalysis, while ruthenium and molybdenum complexes have shown activity in hydrogenation and allylation reactions, respectively. latticescipub.comacs.orgdicp.ac.cn

The coordination geometry around the metal center is also important. The ligand can adopt different conformations, leading to different coordination environments. For a catalytic reaction to occur, there must be at least one coordination site available for the substrate to bind. This can be achieved by using a metal that does not fully saturate the coordination sphere of the ligand or by designing the complex to have a labile ligand that can be easily displaced by the substrate. The electronic properties of the ligand can be tuned by introducing substituents on the pyridyl rings, which can in turn influence the reactivity of the metal center. latticescipub.com

Understanding the mechanism of a catalytic reaction is essential for optimizing its efficiency and selectivity. For metal complexes of this compound, several catalytic cycles can be proposed depending on the metal and the reaction.

For example, in an oxidation reaction catalyzed by an iron complex, a proposed mechanism might involve the activation of molecular oxygen to form a high-valent iron-oxo species. latticescipub.com This species would then transfer an oxygen atom to the substrate, regenerating the initial iron complex. The role of the this compound ligand in this cycle would be to stabilize the different oxidation states of the iron and to modulate its reactivity.

In a hydrogenation reaction catalyzed by a cobalt complex, the mechanism could involve the formation of a cobalt-hydride species. nih.gov The substrate would then insert into the cobalt-hydride bond, followed by reductive elimination to give the hydrogenated product and regenerate the catalyst. Computational studies can be a valuable tool to investigate these proposed mechanisms and to gain insights into the structure and reactivity of the catalytic intermediates. nih.gov

Proposed Catalytic Reaction Potential Metal Center Key Mechanistic Steps
Alkene EpoxidationIron, ManganeseFormation of a metal-oxo intermediate, oxygen atom transfer.
Alkane HydroxylationIronC-H bond activation by a high-valent metal-oxo species. latticescipub.com
Ketone HydrogenationRuthenium, CobaltFormation of a metal-hydride, hydride transfer to the ketone. dicp.ac.cnnih.gov
C-C Coupling ReactionsPalladiumOxidative addition, transmetalation, reductive elimination.

Innovative Strategies for Supramolecular Architectures

The ability of this compound to participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an excellent building block for the construction of complex supramolecular architectures. nih.gov

The amide groups of the molecule can act as both hydrogen bond donors and acceptors, leading to the formation of one-dimensional tapes or two-dimensional sheets. nih.gov The pyridyl groups can also participate in hydrogen bonding, as well as in π-π stacking interactions. By combining these interactions, it is possible to create a wide variety of supramolecular structures.

Furthermore, the coordination of this compound to metal ions can be used to direct the assembly of even more complex architectures, such as coordination polymers and metal-organic frameworks (MOFs). preprints.orgmdpi.com These materials have potential applications in gas storage, separation, and catalysis. The flexibility of the ethanediamide linker allows the ligand to adopt different conformations, which can lead to the formation of different types of coordination networks depending on the metal ion and the reaction conditions.

Supramolecular Assembly Driving Interactions Potential Architecture
Co-crystalsHydrogen bonding, π-π stacking1D chains, 2D layers, 3D networks
Coordination PolymersMetal-ligand coordination, hydrogen bonding1D chains, 2D grids, 3D frameworks preprints.org
Metal-Organic FrameworksMetal-ligand coordinationPorous 3D structures mdpi.com

Precision Engineering of Porous Materials

The design of porous materials, such as metal-organic frameworks (MOFs) and coordination polymers (CPs), with tailored properties is a rapidly advancing field. This compound is an exemplary building block for these materials due to its potential to form predictable and robust supramolecular structures. The pyridyl nitrogen atoms act as effective coordination sites for metal ions, while the amide groups can participate in extensive hydrogen bonding networks.

The flexibility of the ethylenediamine (B42938) backbone allows for conformational diversity, which can be exploited to control the dimensionality and topology of the resulting frameworks. Research on analogous bis(pyridin-n-ylmethyl)ethanediamide molecules has demonstrated their capacity to form co-crystals and coordination compounds. nih.gov For instance, the related N,N'-bis(pyridin-3-ylmethyl)oxalamide has been shown to form coordination polymers with cadmium(II), where the ligand bridges metal centers to create one-dimensional ribbons. preprints.org This highlights the potential of this compound to act as a versatile linker in the construction of porous materials with tunable pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Table 1: Crystallographic Data of a Related Coordination Polymer

Parameter Value
Compound [Cd(N,N'-bis(pyridin-3-ylmethyl)oxalamide)2(H2O)22·4H2O]
Crystal System Triclinic
Space Group P-1
a (Å) 9.1489(9)
b (Å) 9.2546(9)
c (Å) 11.6226(12)
α (°) 91.023(4)
β (°) 112.441(4)
γ (°) 93.497(4)
Volume (ų) 906.96(16)

Data from a study on a related cadmium(II) coordination polymer, illustrating the potential for forming crystalline porous materials. preprints.org

Stimuli-Responsive Supramolecular Systems

Furthermore, the amide linkages provide sites for hydrogen bonding, which can be disrupted by changes in solvent polarity or temperature. The incorporation of photo-switchable moieties into the ligand backbone is another avenue for creating light-responsive systems. These stimuli-responsive supramolecular systems could find applications in areas such as controlled drug release, chemical sensing, and smart materials. rsc.org The development of gels based on pyridyl-N-oxide amides that respond to the presence of salts demonstrates the potential for creating tunable materials from similar building blocks. nih.gov

Interdisciplinary Research with Bioinorganic Chemistry (Focus on ligand properties and metal binding, excluding clinical data)

Bioinorganic chemistry investigates the role of metals in biological systems. wikipedia.org The field often relies on the use of synthetic ligands to model the coordination environment of metal ions in metalloproteins. wikipedia.org this compound is an excellent candidate for such studies due to its N,N,O,O donor set, which can mimic the coordination environments found in various biological metal-binding sites.

The combination of 'hard' amide oxygen donors and 'softer' pyridyl nitrogen donors allows for the coordination of a wide range of metal ions, following the principles of Hard and Soft Acids and Bases (HSAB) theory. The chelate effect, resulting from the polydentate nature of the ligand, would lead to the formation of thermodynamically stable metal complexes. whoi.edu Studying the coordination chemistry of this ligand with biologically relevant metal ions such as copper, zinc, and iron can provide insights into the structure and function of metalloenzymes.

Mimicking Biological Metal-Binding Sites

The specific geometry of this compound, with its two pyridylmethyl arms, can be tailored to create specific coordination pockets that mimic the active sites of metalloproteins. For example, the ligand could be used to model the binuclear copper centers found in enzymes like tyrosinase or catechol oxidase. The distance between the two pyridyl groups can be adjusted through synthetic modifications to match the metal-metal distances observed in native enzymes.

By studying the spectroscopic and electrochemical properties of the resulting metal complexes, researchers can gain a deeper understanding of the factors that control the reactivity of the biological systems. The ability of the amide groups to participate in hydrogen bonding can also mimic the second coordination sphere effects that are crucial for tuning the properties of metal centers in proteins.

Table 2: Representative Metal-Ligand Interactions

Metal Ion Potential Coordination Donors Biological Relevance
Cu(II) Pyridyl N, Amide O Type 3 copper centers, oxygen transport
Zn(II) Pyridyl N, Amide O Carbonic anhydrase, zinc finger proteins
Fe(II)/Fe(III) Pyridyl N, Amide O Heme and non-heme iron enzymes
Ni(II) Pyridyl N, Amide O Urease, hydrogenases

This table outlines the potential for this compound to coordinate with biologically relevant metal ions.

Synergistic Approaches Combining Synthesis, Characterization, and Computational Modeling

A comprehensive understanding of the structure-property relationships of this compound and its derivatives can be best achieved through a synergistic approach that combines synthetic chemistry, advanced characterization techniques, and computational modeling. mdpi.com

Synthetic modifications can be used to fine-tune the electronic and steric properties of the ligand. Characterization techniques such as single-crystal X-ray diffraction are essential for determining the precise three-dimensional structure of the ligand and its metal complexes. Spectroscopic methods, including NMR, IR, and UV-Vis, provide valuable information about the electronic structure and bonding within the molecules.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the geometries of metal complexes, calculate their electronic structures, and model their reactivity. preprints.org Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify intermolecular interactions, providing insights into the packing of molecules in the solid state. nih.govnih.gov This integrated approach allows for a deeper understanding of the fundamental properties of this compound and can guide the rational design of new materials with desired functionalities.

Q & A

Q. How is the crystal structure of N,N'-bis[(pyridin-2-yl)methyl]ethanediamide determined experimentally?

The crystal structure is resolved using single-crystal X-ray diffraction (SCXRD) . Data collection involves irradiating a high-quality crystal with MoKα radiation (λ = 0.71073 Å) and measuring reflection intensities. The triclinic system (space group P1) is confirmed via cell parameter refinement (e.g., a = 8.459 Å, α = 99.56°, V = 870.5 ų). Structural refinement employs SHELXL , which models atomic positions, thermal parameters, and hydrogen bonding. Hydrogen atoms are placed in calculated positions or located via difference Fourier maps. The final structure is validated using R-factors and residual electron density analysis .

Q. What synthetic methodologies are used to prepare this compound?

A common route involves condensation reactions between pyridylmethylamine derivatives and ethanedioyl chloride under inert conditions. Solvent choice (e.g., ethanol/chloroform mixtures) and slow evaporation are critical for crystallization. For example, equimolar reactants in 1:1 ethanol/chloroform yield crystals via hydrogen-bond-directed supramolecular assembly. Purity is confirmed via NMR, elemental analysis, and comparison with literature melting points .

Q. How are hydrogen-bonding interactions characterized in this compound?

Hydrogen bonds (e.g., N–H···O, O–H···N) are identified using X-ray crystallography and quantified via bond distances (e.g., 2.65–2.66 Å for S···O interactions). Supramolecular motifs, such as eight-membered amide synthons, are visualized using software like Mercury. Complementary techniques like FTIR confirm vibrational modes (e.g., amide N–H stretches at ~3300 cm⁻¹). For dynamic studies, variable-temperature XRD or solid-state NMR may be employed .

Advanced Research Questions

Q. How does this compound function as a co-adsorbent in dye-sensitized solar cells (DSSCs)?

In DSSCs, this compound acts as a co-sensitizer with ruthenium dyes (e.g., N719). Its pyridine anchors preferentially bind to Lewis acid sites on TiO₂, reducing recombination by blocking I₃⁻ access. Co-adsorption broadens the absorption spectrum (e.g., enhancing <500 nm response) and increases electron lifetime (measured via electrochemical impedance spectroscopy). Efficiency improvements (e.g., from 5.29% to 6.22%) are attributed to reduced dark current and optimized energy level alignment between the dye and TiO₂ .

Q. What computational methods are used to analyze supramolecular interactions in its crystal lattice?

Density Functional Theory (DFT) calculates interaction energies for hydrogen bonds and π-stacking. Software like CrystalExplorer visualizes Hirshfeld surfaces to quantify intermolecular contacts (e.g., H···H, C···O). For dynamic behavior, molecular dynamics (MD) simulations model thermal stability. Pairwise interaction energies (e.g., −15 to −25 kJ/mol for amide synthons) validate crystallographic observations .

Q. How are transition-metal complexes with this ligand designed for catalytic applications?

Coordination chemistry strategies focus on varying metal ions (e.g., Co²⁺, Ni²⁺, Cu²⁺) and stoichiometry (1:1 or 1:2 metal:ligand). Synthesis involves refluxing the ligand with metal salts (e.g., nitrates) in methanol/water. Characterization includes UV-vis (d-d transitions), cyclic voltammetry (redox potentials), and XAS (coordination geometry). For example, Cu(II) complexes show catalytic activity in oxidation reactions, with turnover numbers (TONs) optimized via substituent effects on the pyridyl rings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.